![molecular formula C18H18N4O3S B2589937 2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide CAS No. 1251557-68-2](/img/structure/B2589937.png)
2-(6-Cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazolo[4,3-d]pyrimidin-4-yl moiety attached to a cyclopropyl group and an N-(2-ethylphenyl)acetamide group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 370.43. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Farnesoid X Receptor (FXR) Agonism
FXR is a nuclear receptor that plays a pivotal role in the regulation of bile acid, lipid, and glucose metabolism. The structure of the compound suggests potential activity as an FXR agonist. FXR agonists have been shown to lower plasma LDL and vLDL levels in animal models, which could be beneficial for the treatment of dyslipidemia and atherosclerosis . This compound could be part of a series that robustly modulates lipid levels, offering a novel therapeutic approach.
Synthesis of Heterocyclic Compounds
The cyclopropyl and pyrimidinyl moieties present in the compound provide a versatile framework for the synthesis of various heterocyclic compounds. For instance, it could be used in gold-catalyzed intermolecular tandem cyclization and [4 + 3] cycloaddition reactions to construct seven-membered heterocycle-fused indolizine scaffolds . This methodology has significant potential for creating complex molecular architectures from simple building blocks.
Antifungal Agents
Compounds with similar structures have been explored for their antifungal properties, particularly as sterol demethylase inhibitors (DMIs). DMIs are a class of antifungal agents that inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes. The compound could be investigated for its efficacy as a DMI, potentially leading to the development of new antifungal medications .
Future Directions
properties
IUPAC Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-2-11-5-3-4-6-13(11)19-15(23)9-21-14-10-26-20-16(14)17(24)22(18(21)25)12-7-8-12/h3-6,10,12H,2,7-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKCWSAVOAASRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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